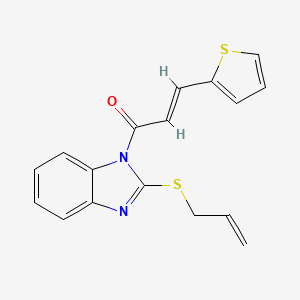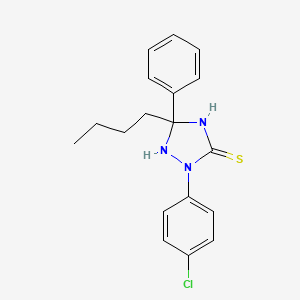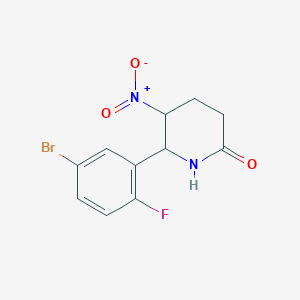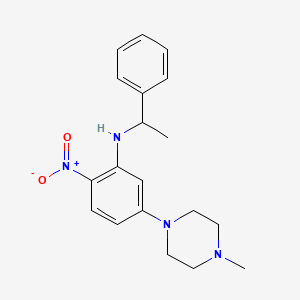
(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one
Übersicht
Beschreibung
The compound “(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one” is a synthetic organic molecule that features a benzimidazole ring, a thiophene ring, and a prop-2-en-1-one moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one” typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Prop-2-enylthio Group: This step involves the alkylation of the benzimidazole ring with an allyl halide in the presence of a base.
Formation of the Prop-2-en-1-one Moiety: The final step involves the condensation of the intermediate with a thiophene aldehyde under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the prop-2-en-1-one moiety.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety.
Substitution: The benzimidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential antimicrobial, antiviral, and anticancer activities.
Medicine
The compound may have potential therapeutic applications, including as a drug candidate for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which the compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, while the thiophene ring can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself and its various substituted derivatives.
Thiophene Derivatives: Compounds such as thiophene and its substituted derivatives.
Prop-2-en-1-one Derivatives: Compounds like chalcones and their derivatives.
Uniqueness
The unique combination of the benzimidazole, thiophene, and prop-2-en-1-one moieties in the compound “(2E)-1-(2-prop-2-enylthiobenzimidazolyl)-3-(2-thienyl)prop-2-en-1-one” may confer distinct biological activities and chemical properties that are not observed in simpler analogs.
Eigenschaften
IUPAC Name |
(E)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-2-11-22-17-18-14-7-3-4-8-15(14)19(17)16(20)10-9-13-6-5-12-21-13/h2-10,12H,1,11H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIUGSXUFCRCW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOPROPANECARBOXYLATE](/img/structure/B3957956.png)
![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3957961.png)
![Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3957967.png)

![5-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3957986.png)


![2-oxo-2-(2-thienyl)ethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958003.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(ethylsulfonyl)piperazine](/img/structure/B3958026.png)
![3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one](/img/structure/B3958029.png)
![N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3958044.png)

![{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE](/img/structure/B3958064.png)
